4-Bromo-3-fluoro-5-nitroaniline
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Overview
Description
4-Bromo-3-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-nitroaniline typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Amination: Conversion of the nitro group to an amine group.
Industrial Production Methods: Industrial production methods often utilize catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may involve the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-5-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen exchange reactions, such as replacing the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields aniline derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-Bromo-3-fluoro-5-nitroaniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-nitroaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (nitro and halogens) on the aniline ring influences its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-Bromo-3-fluoroaniline: Lacks the nitro group, resulting in different reactivity and applications.
3-Fluoro-4-nitroaniline: Lacks the bromine atom, affecting its chemical properties and uses.
4-Bromo-5-nitroaniline:
Uniqueness: 4-Bromo-3-fluoro-5-nitroaniline is unique due to the combination of bromine, fluorine, and nitro groups on the aniline ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-fluoro-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(9)2-5(6)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXKQNQQZKDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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